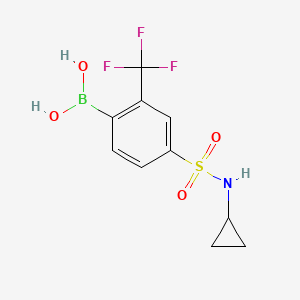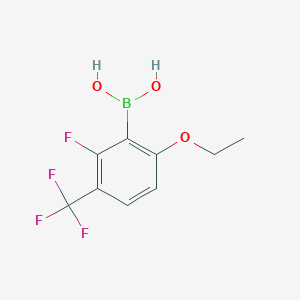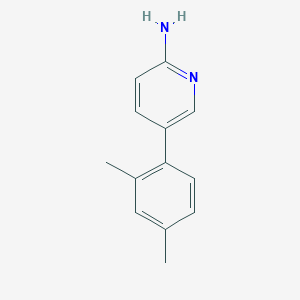
3,5-Difluoro-4-methoxy-2-methylphenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Difluoro-4-methoxy-2-methylphenylboronic acid is a boronic acid derivative with the molecular formula C8H9BF2O3 and a molecular weight of 201.96 g/mol . This compound is characterized by the presence of two fluorine atoms, a methoxy group, and a methyl group attached to a phenyl ring, along with a boronic acid functional group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
準備方法
The synthesis of 3,5-Difluoro-4-methoxy-2-methylphenylboronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-difluoro-4-methoxy-2-methylbenzene.
Borylation Reaction: The key step involves the borylation of the aromatic ring using a boron reagent like bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield.
化学反応の分析
3,5-Difluoro-4-methoxy-2-methylphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction conditions typically include solvents like toluene or ethanol and temperatures ranging from room temperature to reflux. The major products are biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide or sodium perborate.
科学的研究の応用
3,5-Difluoro-4-methoxy-2-methylphenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Biology: The compound is used in the development of boron-containing drugs and as a building block for bioactive molecules.
作用機序
The mechanism of action of 3,5-Difluoro-4-methoxy-2-methylphenylboronic acid in chemical reactions involves the formation of a boronate ester intermediate during the Suzuki-Miyaura cross-coupling reaction. The palladium catalyst facilitates the transmetalation step, where the boronate ester reacts with the aryl or vinyl halide to form the desired biaryl product. The molecular targets and pathways involved in its biological applications are still under investigation, but it is believed to interact with specific enzymes and proteins, leading to its bioactivity .
類似化合物との比較
3,5-Difluoro-4-methoxy-2-methylphenylboronic acid can be compared with other boronic acids such as:
Phenylboronic Acid: Lacks the fluorine and methoxy substituents, making it less reactive in certain cross-coupling reactions.
4-Methoxyphenylboronic Acid: Similar in structure but lacks the fluorine atoms, which can influence its reactivity and selectivity.
3,5-Difluorophenylboronic Acid: Lacks the methoxy and methyl groups, affecting its solubility and reactivity in different chemical environments.
The presence of fluorine atoms and the methoxy group in this compound makes it unique, providing enhanced reactivity and selectivity in various chemical reactions.
特性
IUPAC Name |
(3,5-difluoro-4-methoxy-2-methylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BF2O3/c1-4-5(9(12)13)3-6(10)8(14-2)7(4)11/h3,12-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INITXGASRQPIOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1C)F)OC)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BF2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(4-Bromo-2-chlorophenyl)carbonyl]pyrrolidine](/img/structure/B6330689.png)

![2-Chloromethyl-[1,3]dithiepane](/img/structure/B6330715.png)

![[2-Methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid](/img/structure/B6330729.png)
![1-Chloro-4-[(trichloromethyl)sulfanyl]benzene](/img/structure/B6330746.png)








